2,3,4-tris(benzyloxy)-6,8-dioxabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O5/c1-4-10-20(11-5-1)16-28-24-23-19-31-27(32-23)26(30-18-22-14-8-3-9-15-22)25(24)29-17-21-12-6-2-7-13-21/h1-15,23-27H,16-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRSLTCFTYHIRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,3,4-tris(benzyloxy)-6,8-dioxabicyclo[3.2.1]octane is a complex organic compound notable for its unique bicyclic structure and the presence of three benzyloxy groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug design. Its molecular formula is with a molecular weight of approximately 432.19 g/mol .
Structural Characteristics
The structural composition of this compound includes:
- Bicyclic Framework : Comprising two oxygen atoms incorporated within the rings.
- Benzyloxy Groups : Three benzyloxy substituents that significantly influence the compound's chemical properties and biological activities.
Biological Activities
Research indicates that compounds similar to this compound exhibit a variety of biological activities:
Antiproliferative Activity
Studies have shown that derivatives of dioxabicyclo compounds can act as antiproliferative agents against various cancer cell lines. For instance:
- In vitro Studies : Compounds structurally related to this compound have demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values in the micromolar range .
- Mechanism of Action : The mechanism through which these compounds exert their effects may involve the inhibition of specific protein kinases or interference with cell signaling pathways critical for tumor growth.
Potential Applications
The unique structure of this compound suggests several potential applications:
- Carbohydrate Mimics : Its structural similarity to carbohydrate molecules positions it as a candidate for studying carbohydrate-protein interactions or developing carbohydrate-based therapeutics .
- Drug Development : The synthesis of this compound can serve as a precursor for more complex molecules, enhancing its utility in medicinal chemistry .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives:
Table 1: Summary of Biological Activities
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Cationic Ring-opening Polymerization : This reaction can be initiated using strong Lewis acids such as boron trifluoride or aluminum chloride .
- Functional Group Modifications : Selective removal of benzyloxy groups allows for the introduction of new functionalities that may enhance biological activity.
Scientific Research Applications
Synthetic Applications
The compound serves as a versatile precursor in organic synthesis due to its ability to undergo selective modifications:
- Cationic Ring-Opening Polymerization: This reaction can be initiated using Lewis acids like boron trifluoride or aluminum chloride, allowing for the formation of polymers with tailored properties .
- Intermediate for Complex Molecules: The benzyloxy groups can be selectively removed to introduce new functionalities, making this compound valuable in the synthesis of complex organic molecules .
Research indicates that compounds structurally similar to 2,3,4-tris(benzyloxy)-6,8-dioxabicyclo[3.2.1]octane exhibit various biological activities:
- Carbohydrate Mimicry: The structure resembles sugar molecules, suggesting potential applications in designing carbohydrate-based drugs or studying carbohydrate-protein interactions .
- Therapeutic Potential: Preliminary studies suggest that derivatives of this compound may have pharmacological effects, warranting further investigation into their mechanisms of action.
Case Studies
Several studies have explored the applications and implications of using this compound in various fields:
Case Study 1: Synthesis of Carbohydrate Mimetics
A study demonstrated the utility of this compound in synthesizing carbohydrate mimetics that could potentially inhibit glycosylation processes in pathogenic bacteria. The benzyloxy groups were successfully removed to yield functionalized sugar analogs that showed promise in biological assays .
Case Study 2: Polymer Science
In polymer chemistry, the cationic polymerization of this compound led to novel materials with enhanced mechanical properties and thermal stability. The resultant polymers were characterized using various spectroscopic techniques .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 6,8-dioxabicyclo[3.2.1]octane scaffold is a versatile template modified for diverse applications. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison of 6,8-Dioxabicyclo[3.2.1]octane Derivatives
Key Comparative Insights
In contrast, ertugliflozin incorporates electron-withdrawing substituents (e.g., chloro, ethoxybenzyl) that stabilize the core for pharmaceutical use . Brevicomin’s small alkyl groups allow efficient synthesis via metathesis, highlighting how substituent size dictates synthetic accessibility .
Polymerization Behavior :
- The parent 6,8-dioxabicyclo[3.2.1]octane undergoes ring-opening polymerization using Lewis acids like BF₃·OEt₂ . The target compound ’s bulky benzyloxy groups may slow polymerization kinetics compared to simpler derivatives (e.g., 6,8-dioxabicyclo[3.2.1]oct-3-ene) .
Biological Activity :
- While the target compound lacks reported bioactivity, ertugliflozin demonstrates how functionalization (e.g., hydroxymethyl, chlorophenyl) converts the bicyclic core into a drug scaffold .
- Brevicomin ’s pheromone activity relies on stereochemistry; its (1S,5R)-configuration is critical for insect communication, a feature shared with other chiral bicyclic derivatives .
Synthetic Utility: Derivatives like levoglucosenone undergo skeletal rearrangements (e.g., DAST-promoted fluorinations) to yield fluorinated compounds , whereas the target compound’s benzyloxy groups may direct reactivity toward ether cleavage or hydrogenolysis.
Q & A
Q. Key Considerations :
- Stereochemical control : Benzyloxy substituents influence steric and electronic effects, requiring precise reaction optimization .
What spectroscopic techniques are most effective for structural elucidation of 6,8-dioxabicyclo[3.2.1]octane derivatives?
Q. Basic
- GC/MS with chiral gas chromatography : Resolves enantiomers and determines absolute configuration .
- NMR spectroscopy : 2D NMR (e.g., COSY, NOESY) clarifies stereochemistry and substituent positioning .
- X-ray crystallography : Provides definitive bond lengths and angles (e.g., deviations <0.02 Å for 7-methylidene derivatives) .
Advanced Tip : Combine computational models (B3LYP/6-31G*) to validate NMR or X-ray data .
How do skeletal rearrangement reactions of 6,8-dioxabicyclo[3.2.1]octane derivatives proceed under different conditions (e.g., SOCl₂ vs. Appel conditions)?
Q. Advanced
Q. Data Comparison :
| Condition | Yield (%) | Major Product |
|---|---|---|
| SOCl₂ | 65–75 | 2-Chloro-6,8-dioxabicyclo... |
| Appel (CCl₄/PPh₃) | 70–80 | 3-Benzyloxy-6,8-dioxabicyclo |
What computational methods are used to predict the stability and geometry of substituted 6,8-dioxabicyclo[3.2.1]octane systems?
Q. Advanced
- MP2/6-311++G //B3LYP/6-31G***: Accurately predicts bond lengths (deviations ≤0.02 Å) and dihedral angles (≤3.5°) for methylidene derivatives .
- Transition state analysis : Identifies energy barriers for rearrangements (e.g., DAST-induced migrations) .
Application : Use DFT to model competing reaction pathways and optimize synthetic routes .
What are the typical challenges in achieving stereochemical control during the synthesis of trisubstituted 6,8-dioxabicyclo[3.2.1]octane derivatives?
Q. Basic
- Steric hindrance : Bulky benzyloxy groups at C2, C3, and C4 impede nucleophilic attacks .
- Competing pathways : Acidic conditions may trigger undesired rearrangements or ring-opening .
Solution : Use chiral auxiliaries (e.g., Sharpless asymmetric dihydroxylation) or enantioselective RCM .
How can ring-opening polymerization of 6,8-dioxabicyclo[3.2.1]octane derivatives be optimized for specific polymer properties?
Q. Advanced
Q. Table :
| Initiator | Mₙ (g/mol) | Đ (Dispersity) |
|---|---|---|
| BF₃·OEt₂ | 15,000 | 1.2 |
| Sn(OTf)₂ | 8,500 | 1.5 |
What biological activities are associated with natural products containing the 6,8-dioxabicyclo[3.2.1]octane moiety?
Q. Basic
- Antiviral : Cyclodidemniserinol trisulfate inhibits HIV-1 integrase .
- Pheromones : exo-Brevicomin acts as a bark beetle aggregation pheromone .
Advanced Insight : Structural diversity in this scaffold enables activity against multiple targets (e.g., SGLT2 inhibitors like ertugliflozin) .
What strategies are employed to resolve conflicting data in the characterization of bicyclic ketal derivatives?
Q. Advanced
- Cross-validation : Combine X-ray, NMR, and computational models to confirm stereochemistry .
- Controlled degradation : Partial hydrolysis or derivatization (e.g., acetylation) clarifies ambiguous signals .
Case Study : Conflicting NOE data for C4 substituents resolved via MP2-calculated conformer populations .
How does the presence of benzyloxy groups influence the reactivity of the 6,8-dioxabicyclo[3.2.1]octane system?
Q. Basic
- Electron donation : Benzyloxy groups stabilize carbocations during rearrangements .
- Steric protection : Bulky substituents reduce nucleophilic attack at C4, favoring ring-opening at C6/C8 .
Advanced Note : Benzyl ethers can be selectively deprotected (e.g., H₂/Pd-C) for further functionalization .
What are the key considerations in designing enantioselective syntheses of 6,8-dioxabicyclo[3.2.1]octane-based pheromones?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
